![molecular formula C12H19NO4 B1491131 4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid CAS No. 2098090-41-4](/img/structure/B1491131.png)

4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid

Overview

Description

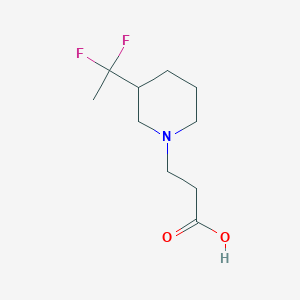

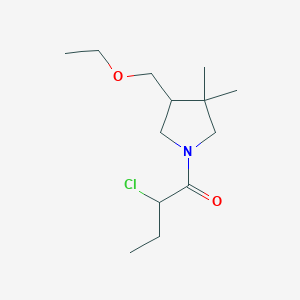

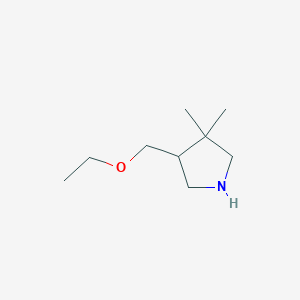

The compound “4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid” is a derivative of 6-ethoxy-3-azabicyclo[3.1.1]heptane . The IUPAC name of the parent compound is 6-ethoxy-3-azabicyclo[3.1.1]heptane . The Inchi Code is 1S/C8H15NO/c1-2-10-8-6-3-7(8)5-9-4-6/h6-9H,2-5H2,1H3 .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes has been studied . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied .Molecular Structure Analysis

The molecular structure of the parent compound, 6-ethoxy-3-azabicyclo[3.1.1]heptane, has a molecular weight of 141.21 . The Inchi Code is 1S/C8H15NO/c1-2-10-8-6-3-7(8)5-9-4-6/h6-9H,2-5H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving 3-azabicyclo[3.1.1]heptanes have been explored . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Scientific Research Applications

Anticancer and Anti-inflammatory Agents

Research on compounds similar to "4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid" has shown potential in anticancer and anti-inflammatory applications. For example, 4′-Geranyloxyferulic acid (GOFA), an oxyprenylated ferulic acid derivative, has demonstrated effectiveness as a dietary feeding colon cancer chemopreventive agent and exhibits protective effects on colon cancer growth and development in animal models. This highlights the compound's potential in the development of cancer treatment strategies (Epifano et al., 2015).

Antioxidant Activity

The study of antioxidants and their mechanisms has significant implications across various fields, including food engineering, medicine, and pharmacy. Analytical methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, play a crucial role in understanding the antioxidant capacity of compounds. These methods, based on chemical reactions and spectrophotometry, have been applied successfully in the analysis of complex samples, offering insights into the development of antioxidant therapies and food additives (Munteanu & Apetrei, 2021).

Neuroprotective Effects

Research into the neurobiology of mood, anxiety, and emotions has revealed that structural remodeling of brain regions is a feature of depressive illness. Studies on compounds like tianeptine have shown that they can modulate neuronal excitability, offer neuroprotection, and affect anxiety and memory. This indicates the importance of exploring the neuroprotective effects of similar compounds for treating depressive disorders and enhancing emotional learning (McEwen & Olié, 2005).

Catalytic Oxidation for Chemical Synthesis

Recent advances in selective catalytic oxidation of cyclohexene, which is structurally related to the compound , have highlighted the importance of controllable reactions for synthesizing intermediates used in the chemical industry. These findings emphasize the potential of employing specific catalytic processes for the efficient production of chemically significant intermediates (Cao et al., 2018).

Environmental Remediation

The use of redox mediators in conjunction with oxidoreductive enzymes has shown promise in the treatment of organic pollutants. This enzymatic approach facilitates the degradation of recalcitrant compounds in wastewater, highlighting a potential application area for compounds with redox-active properties or those that can act as mediators in such processes (Husain & Husain, 2007).

properties

IUPAC Name |

4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-2-17-12-8-5-9(12)7-13(6-8)10(14)3-4-11(15)16/h8-9,12H,2-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGSUMIABSUXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C2CC1CN(C2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1491050.png)

![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1491064.png)

![(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491066.png)

![4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine](/img/structure/B1491067.png)